molecular formula C10H22Cl2N2O2S B2749839 9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride CAS No. 2361731-81-7

9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride

Cat. No.: B2749839
CAS No.: 2361731-81-7
M. Wt: 305.26
InChI Key: OMOUYXFPADWYQV-UHFFFAOYSA-N
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Description

9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro junction connecting two rings, one of which contains an oxygen and a sulfur atom. The presence of the ethylimino group and the dihydrochloride salt form further contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized using a Prins cyclization reaction. This involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst to form the spirocyclic structure.

    Introduction of the Ethylimino Group: The ethylimino group can be introduced via an imination reaction, where an amine reacts with an aldehyde or ketone.

    Oxidation: The oxidation of the sulfur atom to form the sulfoxide can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and oxidation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the compound can undergo further oxidation to form sulfone derivatives.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The ethylimino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the imino group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The spirocyclic structure can mimic natural substrates, making it useful in the design of enzyme inhibitors.

Medicine

In medicine, compounds with similar structures have shown promise as antituberculosis agents. The spirocyclic scaffold can interact with biological targets in a way that inhibits the growth of Mycobacterium tuberculosis.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound can bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity. The presence of the spirocyclic structure allows for a unique mode of binding that can enhance the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride
  • 9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride

Uniqueness

Compared to similar compounds, 9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride is unique due to the presence of the ethylimino group, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound can lead to different binding interactions with biological targets, potentially resulting in unique pharmacological properties.

Properties

IUPAC Name

9-ethylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.2ClH/c1-2-12-15(13)7-3-10(4-8-15)9-11-5-6-14-10;;/h11H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOUYXFPADWYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=S1(=O)CCC2(CC1)CNCCO2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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